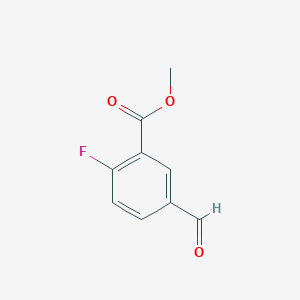

Methyl 2-fluoro-5-formylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-5-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWMARHAHYBCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648122 | |

| Record name | Methyl 2-fluoro-5-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165803-94-1 | |

| Record name | Methyl 2-fluoro-5-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-fluoro-5-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Fluoro 5 Formylbenzoate and Its Structural Analogues

Established Reaction Pathways for Aryl Ester and Aldehyde Functionalization

Traditional synthetic routes to Methyl 2-fluoro-5-formylbenzoate and its analogues often rely on multi-step sequences involving the manipulation of functional groups on a pre-existing benzene (B151609) ring. These methods are well-documented and provide reliable access to the target compound.

Synthesis via Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cathieme-connect.de In this approach, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a stabilized organometallic intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent.

For the synthesis of this compound, the fluorine atom can serve as the directing group. Fluorine is recognized as a potent Dir-Met activating group, capable of directing lithiation to the adjacent C-H bond. researchgate.netacs.orgnih.gov Starting from a precursor like methyl 2-fluorobenzoate (B1215865), treatment with a strong lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures can generate the aryllithium species at the C6 position. researchgate.net Subsequent quenching of this intermediate with a formylating agent, most commonly N,N-dimethylformamide (DMF), followed by an aqueous workup, yields the desired aldehyde functionality. thieme-connect.de

The hierarchy and additive effects of directing groups are crucial; in some substrates, the directing ability of an ester or amide can compete with or reinforce the effect of the fluorine atom. uwindsor.ca Competition experiments have established that fluorine is one of the most powerful directing groups available. researchgate.net

Table 1: Directed Ortho-Metalation for Aryl Formylation

| Starting Material | Directing Group | Base/Solvent | Electrophile | Product | Typical Yield | Reference |

| Substituted Fluorobenzene | -F | LDA or LiTMP / THF | DMF | ortho-Formylfluorobenzene | Moderate to Good | thieme-connect.deresearchgate.net |

| Substituted Benzamide | -CONR₂ | s-BuLi / TMEDA / THF | DMF | ortho-Formylbenzamide | Good | uwindsor.ca |

| O-Aryl Carbamate | -OC(O)NEt₂ | s-BuLi / Et₂O | DMF | ortho-Formyl-O-Aryl Carbamate | High | uwindsor.caresearchgate.net |

Approaches Involving Halogen-Metal Exchange and Formylation

An alternative to C-H activation is the halogen-metal exchange reaction, a fundamental process in organometallic chemistry. thieme-connect.de This method typically starts with an aryl halide (bromide or iodide) which is converted into an organometallic reagent by treatment with an organolithium compound. thieme-connect.deacs.org

For the synthesis of this compound, a suitable precursor would be Methyl 2-fluoro-5-bromobenzoate. The regioselectivity is therefore determined during the synthesis of this halogenated precursor. The halogen-metal exchange is kinetically controlled and proceeds rapidly at low temperatures. The rate of exchange follows the order I > Br > Cl, making aryl bromides and iodides the preferred substrates. acs.org Treatment of Methyl 2-fluoro-5-bromobenzoate with a reagent like n-butyllithium (n-BuLi) in an ethereal solvent would selectively replace the bromine atom with lithium. The resulting aryllithium species can then be formylated, as described previously, by adding DMF. thieme-connect.de This strategy is highly reliable for the synthesis of arenecarbaldehydes. thieme-connect.de

Copper-catalyzed halogen exchange reactions, sometimes referred to as "aromatic Finkelstein reactions," have also been developed, allowing for the interconversion of aryl halides, for example, converting more readily available aryl bromides into more reactive aryl iodides using a copper catalyst and a diamine ligand. psu.eduresearchgate.netfrontiersin.org

Table 2: Halogen-Metal Exchange for Aryl Formylation

| Precursor | Exchange Reagent | Solvent | Electrophile | Product | Typical Yield | Reference |

| Aryl Bromide | n-BuLi or t-BuLi | THF or Et₂O | DMF | Aryl Aldehyde | Good to High | thieme-connect.de |

| Aryl Iodide | n-BuLi or t-BuLi | THF or Et₂O | DMF | Aryl Aldehyde | Good to High | thieme-connect.de |

| Aryl Bromide | i-PrMgCl | THF | (Trapping) | Aryl-MgBr | Good | acs.org |

Esterification Routes from 2-fluoro-5-formylbenzoic acid

A direct and common route to this compound is the esterification of its corresponding carboxylic acid, 2-fluoro-5-formylbenzoic acid. fluoromart.com This starting material is commercially available and can be converted to the methyl ester through various standard procedures.

One common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Another approach involves deprotonating the carboxylic acid with a mild base, like cesium carbonate (Cs₂CO₃) or sodium bicarbonate, to form the carboxylate salt. This salt is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the methyl ester. researchgate.net Care must be taken when choosing reagents, as harsh conditions or certain activating agents like thionyl chloride can potentially react with the aldehyde group. researchgate.net

Innovative and Sustainable Synthetic Strategies

Catalytic Transformations for Enhanced Selectivity and Yield

Transition metal-catalyzed reactions represent a major advancement in organic synthesis, offering pathways that are often more selective and efficient than stoichiometric methods. mdpi.com Palladium-catalyzed C-H functionalization, for instance, has been employed for the ortho-methylation and fluorination of benzaldehydes using transient directing groups. researchgate.net Such strategies could be adapted for the direct C-H formylation of a methyl 2-fluorobenzoate substrate.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsciforum.net For the synthesis of this compound, this can involve several approaches.

One key area is the use of greener solvents and catalysts. Water is an ideal green solvent, and methods for the oxidation of aldehydes to carboxylic acids (a precursor to the ester) using hydrogen peroxide as the oxidant and a selenium catalyst in water have been reported. nih.govsciforum.net Subsequent esterification can also be achieved in aqueous or hydroalcoholic media. nih.govsciforum.net Electrochemical methods provide another green alternative, enabling the direct oxidative coupling of aldehydes with alcohols to form esters without the need for external oxidants or catalysts. sioc-journal.cn

Organocatalysis, the use of small organic molecules as catalysts, avoids the toxicity and cost associated with many heavy metals. jst.go.jpacs.orgresearchgate.netnih.govbenthamdirect.com N-Heterocyclic carbenes (NHCs) have been used to catalyze various transformations of aldehydes. benthamdirect.com Furthermore, mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, presents a highly sustainable option. scilit.comresearchgate.net The synthesis of related aromatic aldehyde oxime esters has been demonstrated using a combination of mechanochemistry and biocatalysis, where enzymes like lipase (B570770) are used for transformations, showcasing a powerful green chemistry toolkit. scilit.comresearchgate.net

Table 3: Comparison of Synthetic Approaches

| Method | Key Features | Advantages | Disadvantages |

| Directed Ortho-Metalation | Uses directing groups for regioselectivity. | High regioselectivity, well-established. | Requires stoichiometric strong bases, cryogenic temperatures. |

| Halogen-Metal Exchange | Starts from aryl halides. | Fast and reliable, good yields. | Precursor synthesis needed, requires stoichiometric organometallics. |

| Esterification | Converts carboxylic acid to ester. | Direct, high-yielding, uses available starting material. | Potential for side reactions with the aldehyde group. |

| Catalytic Transformations | Employs transition metal catalysts. | High selectivity and efficiency, milder conditions. | Catalyst cost and toxicity, may require ligand screening. |

| Green Chemistry | Uses green solvents, catalysts, or energy sources. | Environmentally friendly, reduced waste, improved safety. | May require development and optimization for specific substrates. |

One-Pot Multi-Step Synthesis Methodologies

One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in terms of reduced solvent waste, time, and cost. Several such methodologies have been developed for the synthesis of functionalized benzaldehydes and their derivatives, which are applicable to this compound analogues.

A prominent one-pot strategy involves the reduction of a carboxylic acid derivative to a masked aldehyde intermediate, which then undergoes a subsequent cross-coupling reaction. nih.gov For instance, Weinreb amides can be reduced using diisobutylaluminium hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate. This intermediate, which protects the latent aldehyde functionality, is stable enough to tolerate the conditions required for a subsequent palladium-catalyzed cross-coupling reaction with organolithium reagents. nih.gov This two-step, one-pot procedure allows for the efficient synthesis of a variety of substituted benzaldehydes. nih.gov

Another versatile one-pot method is the reductive amination of a formylbenzoate followed by an intramolecular lactamization to produce N-substituted isoindolin-1-ones, which are important structural motifs. sioc-journal.cn In this process, methyl 2-formylbenzoate (B1231588) reacts with a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form an intermediate secondary amine. Subsequent heating in the presence of a base, such as potassium carbonate, promotes intramolecular cyclization via nucleophilic attack of the nitrogen atom on the ester carbonyl, yielding the desired isoindolinone. sioc-journal.cn This method is effective for a wide range of aromatic and aliphatic amines. sioc-journal.cn

Furthermore, one-pot procedures have been established for the synthesis of fluorinated phthalides starting from 2-formylbenzoates. beilstein-journals.org These reactions involve the nucleophilic addition of a fluorinated group to the aldehyde, followed by an acid-catalyzed intramolecular cyclization (lactonization) to form the phthalide (B148349) ring system. beilstein-journals.org

| Methodology | Starting Material(s) | Key Reagents | Intermediate Type | Final Product | Reference(s) |

| Reduction/Cross-Coupling | Weinreb Amide | DIBAL-H, Pd-catalyst, Organolithium | Aluminum Hemiaminal | Substituted Benzaldehyde | nih.gov |

| Reductive Amination/Lactamization | Methyl 2-formylbenzoate, Primary Amine | NaBH₃CN, K₂CO₃ | Secondary Amine | N-Substituted Isoindolin-1-one | sioc-journal.cn |

| Fluoroalkylation/Lactonization | 2-Formylbenzoate, RF-SiMe3 | Fluoride (B91410) source (e.g., KF), Acid | ortho-Substituted Benzyl Alcohol/Silyl Ether | 3-Fluoroalkyl-phthalide | beilstein-journals.org |

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Purity Control

The development of stereoselective methods to synthesize chiral derivatives of this compound is crucial for applications in medicinal chemistry and materials science. Significant progress has been made in the asymmetric synthesis of phthalides and isoindolinones, which are common derivatives.

One effective approach is the enantioselective addition of arylboronic acids to methyl 2-formylbenzoates, catalyzed by a ruthenium complex with a chiral ligand such as (R,R)-Me-BIPAM. researchgate.net This reaction produces chiral 3-aryl-isobenzofuranones (phthalides) with generally good yields and high enantioselectivities, reaching up to 98% enantiomeric excess (ee). researchgate.net

Another powerful strategy involves an aldol (B89426) addition-cyclization cascade on a chiral nickel(II) complex of a glycine (B1666218) Schiff base. bioorganica.com.ua Reacting the chiral Ni(II) complex with methyl 2-formylbenzoate under basic conditions (triethylamine) leads to the formation of chiral, densely functionalized cyclized products. The diastereoselectivity of this reaction can be influenced by temperature, with optimal chemical yields achieved at around 40°C using a stoichiometric excess of the aldehyde. bioorganica.com.ua

Organocatalysis has also emerged as a potent tool. The aza-Henry reaction between an α-amido sulfone derived from a 2-formylbenzoate and nitromethane, catalyzed by a bifunctional organocatalyst like Takemoto's catalyst, proceeds with subsequent lactamization to yield 3-(nitromethyl)isoindolin-1-ones. nih.gov This cascade reaction provides the products in very good yields and with excellent enantioselectivities, up to 98% ee. nih.gov

| Reaction Type | Substrate(s) | Catalyst/Chiral Inducer | Product Type | Yield | Stereoselectivity | Reference(s) |

| Arylation/Lactonization | Methyl 2-formylbenzoate, Arylboronic Acid | Ru/(R,R)-Me-BIPAM | Chiral 3-Aryl-phthalide | Up to 94% | Up to 98% ee | researchgate.net |

| Aldol Addition/Cyclization | Methyl 2-formylbenzoate, Glycine Schiff Base Ni(II) Complex | Chiral Ni(II) Complex | Chiral Piperidine (B6355638) Derivative | Up to 93% | Diastereoselective | bioorganica.com.ua |

| Aza-Henry/Lactamization | α-Amido Sulfone (from 2-formylbenzoate), Nitromethane | Takemoto's Catalyst | Chiral 3-(Nitromethyl)isoindolinone | Good to High | Up to 98% ee | nih.gov |

| Reductive Coupling | Chiral Allenamide, Aldimine (from 4-formylbenzoate) | Cu-catalyst | Chiral 1,2-Diamine | High | High Diastereoselectivity | nih.gov |

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanisms, intermediates, and kinetics of the core reactions used to synthesize this compound is fundamental to optimizing reaction conditions and improving yields and selectivity.

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies, often combining experimental data with computational methods like Density Functional Theory (DFT), have shed light on the pathways of formylation and esterification reactions.

In palladium-catalyzed formylation of aryl halides, a key process for introducing the aldehyde group, the reaction mechanism is complex. Detailed analyses suggest a catalytic cycle involving a palladium-hydrido-carbonyl complex as a key intermediate. acs.org The turnover-limiting sequence is proposed to be a combination of a reversible migratory insertion of carbon monoxide into the Pd-Aryl bond followed by a dihydrogen activation step. acs.org The electronic nature of the aryl substrate influences the reaction rate, with electron-rich aryl bromides reacting faster. acs.org

For Gattermann-Koch formylation in superacids, kinetic and regioselectivity studies provide evidence for an intracomplex reaction pathway. bohrium.com The formylating electrophile, HCO⁺, is generated by the protonation of carbon monoxide by an arenium ion, which is a protonated form of the aromatic substrate. bohrium.com

In the synthesis of substituted benzaldehydes via one-pot reduction/cross-coupling, the formation of a stable tetrahedral intermediate is crucial. nih.gov When a Weinreb amide is reduced with DIBAL-H, a stable aluminum aminal intermediate is formed in situ, which effectively acts as a protected aldehyde, preventing it from reacting with the highly nucleophilic organometallic reagents used in the subsequent coupling step. nih.gov

During the oxidation of substituted benzaldehydes, an intermediate complex forms between the oxidant (e.g., H₂CrO₄) and the keto form of the substrate in a rapid pre-equilibrium. arcjournals.org The decomposition of this complex is the slow, rate-determining step. The polar nature of the transition state is indicated by a negative entropy of activation, suggesting the immobilization of solvent molecules. arcjournals.org

Kinetic Studies of Formylation and Esterification Processes

Kinetic studies provide quantitative data on reaction rates, orders, and the influence of various parameters, which is essential for process optimization.

| Formylation Reaction | Kinetic Profile | Key Influencing Factors | Reference(s) |

| Pd-catalyzed (Aryl Bromides) | Complex; dependent on multiple reagents | Catalyst, substrate, base concentrations; CO and H₂ partial pressures | acs.org |

| Gattermann-Koch | Third-order rate equation: r = k[ArH][ArH₂⁺SbF₆⁻][CO] | Substrate, Superacid, SbF₅/substrate ratio | bohrium.com |

| Vilsmeier-Haack | Second-order overall (first order in substrate and reagent) | Temperature, transition metal catalysts | tandfonline.com |

Esterification Kinetics: The acid-catalyzed esterification of substituted benzoic acids with alcohols like methanol has been extensively studied. These reactions typically follow second-order kinetics. rsc.org The rate coefficients are influenced by temperature and the nature and position of substituents on the benzoic acid ring. rsc.orgacs.org For instance, ortho-substituents can depress the enthalpy of activation (ΔH‡) relative to the parent benzoic acid. rsc.org More recent studies on the esterification of fluorinated aromatic carboxylic acids using heterogeneous catalysts have modeled the process using pseudo-first-order kinetics. researchgate.net The esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, was found to be first order with respect to benzoic acid. dnu.dp.ua

| Esterification Reaction | Acid Substrate | Alcohol | Catalyst | Kinetic Order | Activation Energy (Ea) | Reference(s) |

| Acid-catalyzed | Substituted Benzoic Acids | Methanol | Toluene-p-sulfonic acid | Second Order | Varies with substituent | rsc.org |

| Heterogeneous catalysis | Fluorinated Benzoic Acids | Methanol | UiO-66-NH₂ | Pseudo-First Order | Not specified | researchgate.net |

| Acid-catalyzed | Benzoic Acid | 1-Butyl Alcohol | p-Toluenesulfonic acid | First Order (re: Benzoic Acid) | 58.40 kJ/mol (forward) | dnu.dp.ua |

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Fluoro 5 Formylbenzoate

Reactions Involving the Formyl Group

The aldehyde functionality in methyl 2-fluoro-5-formylbenzoate is the primary site for a wide array of chemical reactions. The presence of the electron-withdrawing fluorine atom ortho to the ester and meta to the formyl group enhances the electrophilicity of the aldehydic carbon, making it highly susceptible to nucleophilic attack.

Nucleophilic Additions and Condensation Reactions

The electron-deficient nature of the formyl carbon facilitates a range of nucleophilic addition and condensation reactions. These reactions are fundamental in constructing more complex molecular architectures.

One of the most common condensation reactions involving aldehydes is the Knoevenagel condensation . While specific studies on this compound are not abundant, the reactivity of similar fluorinated benzaldehydes suggests its high propensity to react with active methylene (B1212753) compounds. For instance, the condensation of various fluorinated benzaldehydes with compounds like isobutyl cyanoacetate (B8463686) proceeds smoothly in the presence of a base such as piperidine (B6355638) to yield the corresponding α-cyanoacrylates. This type of reaction is crucial for the synthesis of various functionalized alkenes.

The Wittig reaction offers another powerful method for carbon-carbon bond formation at the formyl group, converting the aldehyde into an alkene. The reaction involves a phosphonium (B103445) ylide, which attacks the aldehydic carbon to form a betaine (B1666868) intermediate, subsequently collapsing to an alkene and a phosphine (B1218219) oxide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Reductive amination is a significant transformation that converts the formyl group into an amine. This two-step, one-pot reaction typically involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride. This method is widely used in medicinal chemistry to introduce substituted amino-methyl groups.

Reductions to Hydroxymethyl and Methyl Derivatives

The formyl group can be readily reduced to a primary alcohol (hydroxymethyl group) or completely reduced to a methyl group, providing pathways to different classes of compounds.

The reduction to a hydroxymethyl group is typically achieved using mild reducing agents to avoid the reduction of the methyl ester. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this transformation. The resulting product, methyl 2-fluoro-5-(hydroxymethyl)benzoate, is a key intermediate for further functionalization. The existence of related compounds like 2-fluoro-5-(hydroxymethyl)phenylboronic acid underscores the feasibility of this selective reduction. nih.gov

| Transformation | Product | Typical Reagents |

| Reduction to Alcohol | Methyl 2-fluoro-5-(hydroxymethyl)benzoate | Sodium borohydride (NaBH₄) |

| Reduction to Alkane | Methyl 2-fluoro-5-methylbenzoate | Hydrazine (B178648)/KOH (Wolff-Kishner), Zn(Hg)/HCl (Clemmensen) |

Oxidations to Carboxylic Acid Derivatives

The formyl group can be easily oxidized to a carboxylic acid, a transformation that is important for the synthesis of dicarboxylic acid derivatives.

A variety of oxidizing agents can be employed for this purpose. The Pinnick oxidation , which uses sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene, is a particularly mild and efficient method that is tolerant of other functional groups, including esters. nih.govgoogle.com This reaction proceeds through a chlorous acid intermediate and is known for its high yields and chemoselectivity. Other common oxidizing agents include potassium permanganate (B83412) (KMnO₄) under basic conditions or Jones reagent (CrO₃ in sulfuric acid), although these are more powerful and may be less selective. The successful synthesis of 2-fluoro-5-formylbenzoic acid from related compounds confirms the viability of this oxidation. nih.gov

Iminobenzaldehyde and Hydrazone Formation

The reaction of the formyl group with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water. For example, the reaction of the related 2-fluoro-5-formylbenzonitrile (B141211) with N-methylpropargylamine yields the corresponding imine derivative. svaklifesciences.com

Similarly, reaction with hydrazine or its derivatives yields hydrazones. This reaction is of particular importance in the synthesis of heterocyclic compounds. For instance, a key step in the synthesis of the PARP inhibitor Olaparib involves the reaction of a derivative of this compound with hydrazine hydrate (B1144303), leading to the formation of a phthalazinone ring system. svaklifesciences.com This cyclization is a testament to the reactivity of the formyl group in facilitating the construction of complex heterocyclic frameworks.

| Reactant | Product Type | Key Intermediate in the Synthesis of |

| Primary Amine | Imine (Schiff Base) | Various pharmaceutical compounds |

| Hydrazine Hydrate | Hydrazone | Olaparib (PARP inhibitor) svaklifesciences.com |

Reactions of the Methyl Ester Moiety

The methyl ester group of this compound is less reactive than the formyl group but can undergo important transformations, primarily hydrolysis and transesterification.

Hydrolysis and Transesterification Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-fluoro-5-formylbenzoic acid, can be achieved under either acidic or basic conditions. nih.gov Basic hydrolysis, often using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system, is a common method. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that then collapses to give the carboxylate salt, which is subsequently protonated to yield the carboxylic acid. This hydrolysis is a critical step in the synthesis of the PARP inhibitor Olaparib, where the methyl ester of a related intermediate is saponified to the corresponding carboxylic acid. nih.gov

Transesterification , the conversion of the methyl ester to a different ester, can be accomplished by reacting the compound with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed. This allows for the introduction of different ester groups, which can be useful for modifying the properties of the molecule or for protecting the carboxylic acid functionality with a different group.

Aminolysis and Amide Formation

The conversion of the methyl ester group in this compound to an amide (aminolysis) is a fundamental transformation. This reaction typically involves heating the ester with a primary or secondary amine. The process can be catalyzed by the amine itself or may require the addition of a catalyst or promoters to proceed at a reasonable rate, especially with less nucleophilic amines. While specific literature detailing the direct aminolysis of the ester in this compound is not extensively documented, the principles of ester-to-amide conversion are well-established. The reaction proceeds via a nucleophilic acyl substitution mechanism.

In a related transformation, a patent describes the reaction of this compound with ammonium (B1175870) acetate (B1210297) in nitroethane at 130°C. googleapis.com This reaction, however, does not result in simple aminolysis of the ester but rather involves the formyl group in a more complex condensation and cyclization pathway, highlighting the competitive reactivity of the functional groups. googleapis.com

Reactivity and Functionalization of the Fluorine Atom

The fluorine atom at the C-2 position is activated towards nucleophilic substitution by the electron-withdrawing effects of the adjacent methyl ester and the para-positioned formyl group.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides where the aromatic ring is substituted with strong electron-withdrawing groups. These groups stabilize the intermediate Meisenheimer complex, which is formed upon attack of the nucleophile, thereby lowering the activation energy of the reaction. For this compound, the ester and formyl groups provide this necessary activation.

Potential nucleophiles for this transformation include:

Alkoxides (R-O⁻)

Thiolates (R-S⁻)

Amines (R-NH₂)

Azides (N₃⁻)

The direct activation of a C-F bond is a powerful but challenging transformation in organic synthesis due to the high bond dissociation energy of the carbon-fluorine bond. This is typically achieved using transition-metal catalysts (e.g., complexes of palladium, nickel, or rhodium) that can insert into the C-F bond, leading to cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. This methodology allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the fluorine atom. There are currently no specific, detailed research findings in the surveyed literature for C-F bond activation performed on this compound.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate (B1203000) Ring

The benzoate ring in this compound is significantly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) due to the presence of two strong electron-withdrawing groups: the formyl group and the methyl ester. Both are meta-directing groups. The fluorine atom is a weak deactivator but directs ortho- and para-. The combined effect of these substituents makes electrophilic substitution on the ring extremely difficult, requiring harsh reaction conditions that would likely degrade the molecule.

Nucleophilic aromatic substitution, other than the SNAr reaction at the C-F bond, is also unlikely. The electron-deficient nature of the ring could theoretically allow for the addition of a very strong nucleophile, but such reactions are rare and not reported for this specific compound. The primary pathway for nucleophilic attack on the aromatic system is the displacement of the fluoride (B91410) ion, as discussed in section 3.3.1.

Multicomponent Reaction (MCR) Chemistry Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. wikipedia.orgnih.gov The aldehyde functionality of this compound makes it an ideal component for several important MCRs.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org This reaction is exceptionally powerful for creating diverse libraries of peptide-like structures (peptidomimetics) for drug discovery. nih.govyoutube.com

This compound serves as the aldehyde component in the Ugi reaction. The general mechanism involves the initial formation of an imine from the aldehyde and the amine, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide, followed by an attack of the carboxylate anion. The final, irreversible step is a Mumm rearrangement to yield the stable bis-amide product. wikipedia.org

The power of using this compound in an Ugi reaction lies in the vast structural diversity that can be achieved by simply varying the other three components, as illustrated in the table below.

Table 1: Components for Ugi Reaction with this compound

| Component | Role | Example Reactants |

|---|---|---|

| Aldehyde | Electrophile | This compound |

| Amine | Nucleophile | Primary amines (e.g., Aniline, Benzylamine, Cyclohexylamine) |

| Carboxylic Acid | Acid/Nucleophile | Acetic acid, Benzoic acid, Boc-Glycine |

| Isocyanide | Nucleophile | tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide |

The resulting product retains the methyl ester and fluoro-substituents, which can be used for further synthetic modifications, such as hydrolysis of the ester or SNAr of the fluoride, leading to even more complex molecular architectures.

Table 2: General Structure of Ugi Products from this compound

| Aldehyde Component | General Product Structure | Key Features of Product |

| - Bis-amide core structure- High structural diversity possible- Retained fluoro and ester groups for post-condensation modification |

While specific studies detailing the full scope and optimization of the Ugi reaction with this compound are not prevalent, its utility as the aldehyde component is clear from the fundamental principles of the reaction. organic-chemistry.orgnih.gov It provides a direct route to complex, fluorinated peptidomimetics from simple, readily available starting materials.

Passerini and Other Isocyanide-Based Multicomponent Reactions

The chemical reactivity of this compound in the context of isocyanide-based multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, is a subject of significant interest for the synthesis of complex organic molecules, particularly heterocyclic scaffolds. These reactions offer an efficient pathway to generate molecular diversity from simple starting materials in a single synthetic operation.

The core reactivity of this compound in these reactions is dictated by the electrophilic nature of its aldehyde functional group. The presence of a fluorine atom at the ortho position and a methyl ester group at the meta position to the formyl group influences the reactivity of the aldehyde. The fluorine atom, being an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isocyanide. This increased reactivity is a key factor in the successful application of this compound in MCRs.

A notable example of a reaction involving a structurally similar compound is the Groebke–Blackburn–Bienaymé (GBB) reaction of methyl 2-formylbenzoate (B1231588). This three-component reaction involves an aldehyde, an isocyanide, and an aminopyridine or related nitrogen-containing heterocycle to produce imidazopyridine-fused isoquinolinones. nih.gov The initial GBB reaction adduct undergoes a subsequent intramolecular amidation to yield the final heterocyclic product. nih.gov Given the structural similarity, it is highly probable that this compound would undergo a similar transformation to yield the corresponding fluorinated isoquinolinone derivatives.

The Passerini reaction, a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, would be expected to proceed with this compound to form an α-acyloxy carboxamide. wikipedia.org The general mechanism involves the initial reaction of the aldehyde with the carboxylic acid, followed by the nucleophilic attack of the isocyanide. wikipedia.orgnih.gov The resulting intermediate then undergoes a Mumm rearrangement to give the final product. wikipedia.org The electron-withdrawing nature of the substituents on the aromatic ring of this compound is anticipated to facilitate the initial nucleophilic attack, potentially leading to higher yields and faster reaction rates compared to unsubstituted benzaldehyde.

Similarly, in the Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, this compound can serve as the aldehyde component. nih.gov The reaction proceeds through the formation of an imine from the aldehyde and the amine, which then reacts with the isocyanide and the carboxylate to produce a bis-amide. nih.gov The diverse range of commercially available amines, carboxylic acids, and isocyanides allows for the generation of a large library of complex molecules from this single starting material.

The products derived from these multicomponent reactions involving this compound are valuable intermediates for the synthesis of various biologically active compounds and functional materials. For instance, the resulting α-acyloxy carboxamides from the Passerini reaction can be further transformed into other heterocyclic systems. wikipedia.org Likewise, the Ugi products can serve as precursors for the synthesis of peptidomimetics and other complex molecular architectures. nih.gov

The following table summarizes the expected outcomes and key parameters for the participation of this compound in Passerini and other isocyanide-based multicomponent reactions, based on the reactivity of analogous compounds.

Table 1: Predicted Isocyanide-Based Multicomponent Reactions of this compound

| Reaction Type | Other Reactants | Expected Product Type | Key Reaction Features |

|---|---|---|---|

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | The electron-withdrawing fluorine atom is expected to enhance the reactivity of the aldehyde. The reaction is typically performed in aprotic solvents. wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Bis-amide | Forms a complex product with multiple points of diversity in a single step. The reaction is generally favored in polar solvents like methanol. nih.gov |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Aminopyridine, Isocyanide | Imidazopyridine-fused Isoquinolinone | Based on the reactivity of methyl 2-formylbenzoate, this reaction would lead to a fluorinated heterocyclic scaffold through a tandem GBB/intramolecular amidation sequence. nih.gov |

Applications of Methyl 2 Fluoro 5 Formylbenzoate As a Key Intermediate in Complex Molecular Synthesis

Precursor in Medicinal Chemistry and Pharmaceutical Development

The strategic placement of reactive functional groups on the benzene (B151609) ring of Methyl 2-fluoro-5-formylbenzoate makes it an ideal starting material for the synthesis of various pharmaceutical agents. Its utility spans across different therapeutic areas, from oncology to metabolic disorders.

Synthesis of Olaparib Intermediates and Related PARP Inhibitors

This compound is a crucial intermediate in the synthesis of Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. nih.govgoogle.com The synthesis of a key Olaparib intermediate, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, can be achieved from 2-fluoro-5-formylbenzoic acid, which is directly related to its methyl ester derivative. google.com One synthetic route involves the reaction of 2-fluoro-5-formylbenzoic acid with (3-oxo-1,3-dihydro-isobenzofuran-1-yl)dialkyl phosphate (B84403) to yield an intermediate that is then reacted with hydrazine (B178648) hydrate (B1144303) to form the desired phthalazinone-containing benzoic acid derivative. google.com This highlights the importance of the formyl and fluoro-substituted benzoic acid core in constructing the complex heterocyclic system of Olaparib. The presence of the fluorine atom can also influence the compound's pharmacokinetic properties.

Development of Glucagon-Like Peptide-1 Receptor (GLP-1R) Modulators

The quest for orally bioavailable small-molecule modulators of the glucagon-like peptide-1 receptor (GLP-1R) for the treatment of type 2 diabetes has identified promising scaffolds. nih.govgoogle.com While direct synthesis examples using this compound were not explicitly detailed in the provided search results, the development of complex heterocyclic compounds as GLP-1R modulators often involves multi-step syntheses where substituted benzaldehydes and benzoic acid esters are key starting materials. google.comgoogle.com The reactivity of the formyl and ester groups in this compound makes it a suitable candidate for building the core structures of such modulators. The fluorine substitution can be beneficial for improving metabolic stability and binding affinity.

Scaffold for Kinase Inhibitor Design

Kinase inhibitors are a significant class of targeted cancer therapeutics. The design of novel kinase inhibitors often involves the creation of heterocyclic scaffolds that can fit into the ATP-binding pocket of the target kinase. Substituted benzaldehydes are frequently used as starting materials in the synthesis of these scaffolds. For instance, in the development of dual inhibitors for Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), methyl 4-formylbenzoate (B8722198) was utilized. nih.gov The structural similarity suggests that this compound could serve as a valuable scaffold for creating new kinase inhibitors. The fluorine atom can introduce favorable interactions within the kinase binding site, potentially enhancing potency and selectivity. nih.gov The diaryl urea (B33335) moiety, a common feature in type II kinase inhibitors, can be synthesized from precursors derived from functionalized benzaldehydes. nih.gov

Construction of Nitrogen-Containing Heterocyclic Bioactive Scaffolds

This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds with potential biological activity. mdpi.comnih.gov Its aldehyde and ester functionalities allow for participation in multicomponent reactions, providing efficient access to complex molecular architectures. mdpi.comresearchgate.net For example, it can be used in tandem three-component reactions with heteroaromatic amines and isonitriles to generate quinoline-based tetracycles. mdpi.com Furthermore, the synthesis of benzimidazole (B57391) derivatives, a class of compounds with a broad range of pharmacological activities including anticancer and antiviral properties, can utilize substituted benzaldehydes as key building blocks. rsc.org The fluorine atom in this compound can enhance the biological activity of the resulting heterocyclic scaffolds. nih.gov

Building Block in the Synthesis of Agrochemicals and Bioactive Molecules

The utility of this compound extends to the agrochemical sector. Its structural motifs are found in various bioactive molecules used for crop protection. The reactivity of its functional groups allows for the synthesis of a diverse range of compounds with potential herbicidal, fungicidal, or insecticidal properties. While specific examples of agrochemicals derived directly from this compound were not prominent in the search results, the use of substituted benzoic acids and their esters is a common strategy in agrochemical research and development. lookchem.com

Advanced Analytical and Spectroscopic Characterization Techniques in Research of Methyl 2 Fluoro 5 Formylbenzoate and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including Methyl 2-fluoro-5-formylbenzoate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule.

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a comprehensive picture of the molecular structure of this compound, allowing for its definitive assignment and differentiation from its isomers.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the formyl proton, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The presence of the electron-withdrawing fluorine, formyl, and methyl ester groups will influence the chemical shifts of the aromatic protons, typically shifting them downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the formyl and ester groups, the aromatic carbons, and the methyl carbon of the ester. The carbon directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF), which is a definitive indicator of the C-F bond. The chemical shifts of the aromatic carbons are also diagnostic for the substitution pattern. For comparison, the ¹³C NMR data for the related isomer, methyl 2-formylbenzoate (B1231588), shows characteristic peaks for the carbonyl and aromatic carbons. nih.gov

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique for the characterization of this compound. The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to its electronic environment and can provide valuable information about the substitution pattern on the aromatic ring. The coupling of the fluorine atom to adjacent protons (³JFH) would be observable in both the ¹H and ¹⁹F NMR spectra, further confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl Proton (-CHO) | 9.8 - 10.2 | 188 - 192 |

| Aromatic Protons (Ar-H) | 7.2 - 8.5 | 115 - 140 |

| Methyl Protons (-OCH₃) | 3.8 - 4.0 | 52 - 54 |

| Ester Carbonyl (C=O) | - | 163 - 166 |

| Aromatic Carbon (C-F) | - | 158 - 162 (with large ¹JCF) |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms and the spatial relationships within a molecule, which is essential for the unambiguous structural confirmation of this compound and its reaction products.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons that are coupled to each other, helping to assign their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, providing information about the conformation and stereochemistry of a molecule. For a relatively rigid molecule like this compound, NOESY can confirm the spatial relationships between the substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of this compound and its derivatives.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. This is a powerful tool for confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum provides additional structural information. For this compound, characteristic fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the formyl group (-CHO), or carbon monoxide (CO). Analysis of the isotopic pattern, particularly the presence of the ¹³C isotope, further supports the assigned elemental composition. For instance, GC-MS data for the isomer methyl 2-formylbenzoate shows characteristic fragments that aid in its identification. nih.gov

Table 2: Expected HRMS Data for this compound (C₉H₇FO₃)

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Fragmentation Pathway |

| [M]⁺ | 182.0379 | 182.0381 | Molecular Ion |

| [M-OCH₃]⁺ | 151.0246 | 151.0248 | Loss of methoxy radical |

| [M-CHO]⁺ | 153.0301 | 153.0303 | Loss of formyl radical |

| [M-CO]⁺ | 154.0427 | 154.0429 | Loss of carbon monoxide |

Note: The observed mass is hypothetical and would be determined experimentally.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and reaction products, as well as for assessing its purity and monitoring the progress of a reaction.

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound.

By selecting an appropriate stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sharp, symmetrical peak for the compound can be achieved. The retention time is a characteristic property that can be used for identification under specific chromatographic conditions. A UV detector is typically used for detection, as the aromatic ring and carbonyl groups provide strong chromophores. HPLC is also a powerful tool for quantitative analysis, allowing for the precise determination of the concentration of the compound in a sample by comparing its peak area to that of a known standard. In the context of its reactions, HPLC can be used to monitor the disappearance of the starting material and the appearance of products over time. Patent literature describing reactions involving this compound often alludes to the use of LC/MS for reaction monitoring and product characterization. google.com

For the analysis of volatile reaction products or for the analysis of this compound itself if it is sufficiently volatile and thermally stable, gas chromatography-mass spectrometry is a powerful technique.

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. This allows for the identification of individual compounds in a mixture. For example, in reactions where this compound might undergo decarboxylation or other side reactions leading to more volatile products, GC-MS would be the ideal method for their detection and identification. The GC-MS data for the related isomers, methyl 2-formylbenzoate and methyl 4-formylbenzoate (B8722198), are available in public databases and provide a reference for the expected fragmentation patterns of such structures. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser, providing information about vibrational, rotational, and other low-frequency modes in a molecule.

For this compound, the key functional groups are the methyl ester, the formyl (aldehyde) group, the carbon-fluorine bond, and the substituted benzene ring.

Expected Vibrational Frequencies:

The IR and Raman spectra of this compound would be expected to show characteristic peaks corresponding to the vibrations of its functional groups. The positions of these peaks can be influenced by the electronic effects of the substituents on the benzene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aldehyde (C=O) | Stretching | 1700 - 1720 | Strong | Strong |

| Ester (C=O) | Stretching | 1720 - 1740 | Strong | Moderate |

| Aromatic C=C | Stretching | 1450 - 1600 | Moderate to Weak | Strong |

| C-O (Ester) | Stretching | 1200 - 1300 | Strong | Moderate |

| C-H (Aldehyde) | Stretching | 2720 - 2820 (two bands) | Weak to Moderate | Moderate |

| C-F | Stretching | 1000 - 1400 | Strong | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Moderate | Strong |

| C-H (Methyl) | Stretching | 2850 - 2960 | Moderate | Moderate |

This table presents predicted data based on established spectroscopic principles for analogous compounds.

The electron-withdrawing nature of the formyl and fluoro groups, along with the methyl ester, would influence the precise position and intensity of these peaks. For instance, conjugation of the carbonyl groups with the aromatic ring typically shifts their stretching frequencies to lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule.

In this compound, the benzene ring, the formyl group, and the ester carbonyl group form a conjugated system. This extended conjugation is expected to result in absorption bands in the UV region. The primary electronic transitions would likely be π → π* transitions associated with the aromatic system and the carbonyl groups, and potentially weaker n → π* transitions from the non-bonding electrons on the oxygen atoms of the carbonyl groups.

Expected UV-Vis Absorption Data:

| Transition Type | Expected λmax (nm) | Solvent |

| π → π* (Aromatic System) | ~250 - 280 | Ethanol or Hexane |

| n → π* (Carbonyl Groups) | ~300 - 340 | Ethanol or Hexane |

This table presents predicted data based on established spectroscopic principles for analogous compounds.

The position and intensity of these absorption bands would be sensitive to the solvent polarity. In the context of its reaction products, any modification to the conjugated system, such as the reduction of the aldehyde or a change in the substitution pattern, would lead to a predictable shift in the λmax values, providing a valuable tool for monitoring reaction progress.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the crystal lattice, a diffraction pattern is generated, which can be mathematically reconstructed to yield a detailed model of the molecular and crystal structure.

For this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including:

Precise bond lengths and angles for all atoms in the molecule.

The conformation of the ester and formyl groups relative to the benzene ring.

The planarity of the molecule.

The packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or π-π stacking.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

| Volume (ų) | 805 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.50 |

This table presents hypothetical data for illustrative purposes.

In the study of its reaction products, X-ray crystallography could be used to definitively establish the stereochemistry of newly formed chiral centers or to characterize the structure of co-crystals or salts.

Computational and Theoretical Investigations of Methyl 2 Fluoro 5 Formylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics. For a molecule like Methyl 2-fluoro-5-formylbenzoate, these calculations can elucidate the effects of the electron-withdrawing fluorine and formyl groups and the methyl ester group on the aromatic system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. While specific DFT studies on this compound are not prevalent in published literature, the principles can be applied based on studies of similar substituted benzoic acids and benzaldehydes.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(2d,2p), can be employed to optimize the molecular geometry and calculate key properties that describe its stability and reactivity. nih.gov For this compound, key parameters of interest would include the distribution of electron density, electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO).

The electron-withdrawing nature of the fluorine atom at the ortho position and the formyl group at the meta position (relative to the ester) significantly influences the electronic landscape of the benzene (B151609) ring. DFT can quantify these effects, showing regions of electron deficiency and abundance. This information is crucial for predicting how the molecule will interact with other reagents.

Illustrative data that could be generated from DFT calculations for assessing reactivity includes:

| Calculated Property | Hypothetical Value/Description | Significance |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. A lower energy suggests lower reactivity as an electron donor. |

| LUMO Energy | -2.0 eV | Indicates the molecule's ability to accept electrons. A lower energy suggests higher reactivity as an electron acceptor. |

| HOMO-LUMO Gap | 5.5 eV | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~3.5 D | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a highly accurate method for determining the energetic profiles of molecules. Methods like Møller-Plesset perturbation theory (MP2) or even simpler Hartree-Fock (HF) with an appropriate basis set (e.g., STO-3G) can be used. nih.govcdnsciencepub.com

For this compound, ab initio calculations can be used to determine its heat of formation, conformational energies, and the activation barriers for various potential reactions. For instance, the rotational barrier of the formyl and methyl ester groups can be calculated to understand the molecule's flexibility. Studies on substituted benzoic acids have used ab initio methods to derive theoretical substituent scales and to understand how substituents affect properties like acid dissociation energies. cdnsciencepub.comcdnsciencepub.com These methods could be similarly applied to understand the energetic landscape of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations would allow for the exploration of the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation would typically involve:

Defining a force field (e.g., AMBER, CHARMM) that describes the potential energy of the system.

Placing the molecule in a simulated environment (e.g., a box of water molecules).

Solving Newton's equations of motion iteratively to track the position and velocity of each atom over time.

The resulting trajectory can be analyzed to identify the most stable conformers, the energy barriers between them, and how the molecule interacts with its surroundings through forces like hydrogen bonding and van der Waals interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of the compound.

For this compound, DFT and other quantum chemical methods can predict various spectroscopic parameters:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment. For example, the deshielding effect of the electron-withdrawing groups would be quantifiable. aiinmr.com

IR Spectroscopy: Vibrational frequencies can be calculated to predict the positions of characteristic peaks, such as the C=O stretches of the aldehyde and ester groups, and the C-F stretch.

Mass Spectrometry: While not a direct prediction of the fragmentation pattern, computational chemistry can provide data like predicted collision cross-section (CCS) values for different adducts, which can be compared with experimental ion mobility-mass spectrometry data. uni.lu

A table of predicted CCS values for various adducts of this compound is available from public databases. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 183.04520 | 132.0 |

| [M+Na]⁺ | 205.02714 | 141.7 |

| [M-H]⁻ | 181.03064 | 135.2 |

| [M+NH₄]⁺ | 200.07174 | 152.4 |

| Data sourced from PubChem. uni.lu |

In Silico Screening and Ligand Design Approaches for Novel Applications

In silico screening involves using computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. This compound, as a small organic molecule, could be a candidate for such screening or serve as a scaffold for designing new ligands.

The process typically involves:

Target Identification: A biological target, such as a protein receptor or enzyme, is chosen.

Molecular Docking: The 3D structure of this compound would be computationally "docked" into the active site of the target protein. Docking algorithms predict the preferred binding orientation and calculate a score that estimates the binding affinity.

Library Screening: This process is repeated for thousands or millions of compounds in a virtual library.

While no specific studies detailing the use of this compound in a large-scale screening have been published, the principles of ligand design are applicable. For instance, the fluorine atom is a common feature in modern drug design, as it can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. nih.gov The aldehyde group can act as a reactive handle for covalent modification or as a hydrogen bond acceptor. Therefore, this compound could be a starting point for designing novel inhibitors or probes for various biological targets. For example, studies on the synthesis of piperidine-derived thiosemicarbazones have used 4-fluorobenzaldehyde (B137897) as a starting material for creating new enzyme inhibitors. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and for designing new synthetic routes. Computational chemistry can map out the entire reaction pathway, including the structures of reactants, products, intermediates, and, most importantly, the transition states.

For this compound, theoretical studies could investigate its synthesis or its participation in further reactions. A common synthesis route for methyl benzoates is the Fischer esterification of the corresponding benzoic acid with methanol (B129727) in the presence of an acid catalyst. youtube.com

A theoretical study of this reaction would involve:

Calculating the energy of the reactants (2-fluoro-5-formylbenzoic acid and methanol) and the product (this compound).

Identifying the transition state structures for each step of the mechanism (e.g., protonation of the carbonyl, nucleophilic attack by methanol, and elimination of water).

Calculating the activation energy for each step, which determines the reaction rate.

Studies on the nitration of methyl benzoate (B1203000), for example, have explored the mechanism of electrophilic aromatic substitution, identifying the key intermediates and transition states that lead to the final product. mnstate.eduyoutube.com Similar computational approaches could be applied to predict the reactivity and regioselectivity of this compound in various chemical transformations.

Future Research Directions and Emerging Opportunities for Methyl 2 Fluoro 5 Formylbenzoate

Exploration of Undiscovered Synthetic Pathways and Cascade Reactions

While the synthesis of Methyl 2-fluoro-5-formylbenzoate has been documented, there remains considerable scope for the exploration of novel and more efficient synthetic methodologies. acs.org Future research could focus on the development of innovative synthetic routes that offer improved yields, reduced step counts, and greater sustainability.

A particularly promising avenue lies in the application of cascade reactions , also known as domino or tandem reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of atom and step economy. exlibrisgroup.com For a molecule like this compound, with its multiple reactive sites, the design of cascade sequences could lead to the rapid assembly of complex heterocyclic and polycyclic structures. For instance, a cascade reaction could be envisioned involving the formyl group in an initial condensation, followed by a cyclization that incorporates the ester or is directed by the fluorine atom's electronic influence. Research into rhodium(III)-catalyzed cascade C-H annulation reactions of benzaldehydes with anilines and alkynes has demonstrated the potential for creating elaborate fused ring systems from simple precursors. numberanalytics.com Similar strategies could be adapted for this compound to generate novel molecular scaffolds. The development of organocatalytic triple cascade reactions has also shown success in the asymmetric synthesis of highly functionalized carbocycles from simple aldehydes. exlibrisgroup.com

Development of Highly Selective Catalytic Systems for Functional Group Transformations

The two distinct functional groups on this compound—the aldehyde and the methyl ester—present an opportunity for the development of highly selective catalytic systems that can transform one group while leaving the other intact. Such selectivity is a cornerstone of modern organic synthesis, enabling precise molecular editing.

Future research could target the development of catalysts for:

Selective reduction of the aldehyde: While standard reducing agents can reduce both the aldehyde and the ester, the development of a catalytic system that chemoselectively reduces the formyl group to an alcohol would provide a valuable synthetic tool. The selective hydrogenation of unsaturated aldehydes to the corresponding alcohols is a well-studied area, and similar principles could be applied here. chimia.ch

Selective transformation of the ester: Conversely, catalysts that can selectively hydrolyze or transesterify the methyl ester without affecting the aldehyde would open up another set of synthetic possibilities.

Catalytic manipulation of the C-F bond: While the C-F bond is generally robust, catalytic methods for its transformation are an active area of research. The development of catalysts that could selectively activate the C-F bond for cross-coupling or other transformations would significantly expand the synthetic utility of this building block.

Recent advancements in catalysis, such as the use of molybdenum systems for the selective oxidation of aldehydes to carboxylic acids, could also be explored. datapdf.com

Expansion of Applications in Diverse Areas of Medicinal Chemistry and Drug Discovery

The true potential of this compound lies in its application as a scaffold for the synthesis of novel bioactive molecules. The 2-fluoro-5-formylbenzoyl moiety is a key component in the design of a wide range of potential therapeutic agents. The related 2-fluoro-5-formylbenzoic acid is a known precursor in the synthesis of pharmaceuticals, including antihistamines and antidepressants. researchgate.net

Future medicinal chemistry research could leverage this building block to create libraries of compounds for screening against various biological targets. The aldehyde group serves as a convenient handle for the introduction of diverse functionalities through reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases. For example, the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, potent inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), has utilized methyl 4-formylbenzoate (B8722198) as a starting material. mdpi.com A similar strategy with the fluorinated analogue could lead to new antifolate agents with potentially improved properties.

The strategic placement of the fluorine atom can lead to enhanced binding interactions with target proteins and improved pharmacokinetic profiles. nih.govnih.govmdpi.commdpi.com The exploration of derivatives of this compound in areas such as oncology, infectious diseases, and neurodegenerative disorders represents a significant opportunity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. acs.orgpeter-ertl.comgoogle.com The synthesis of molecules based on this compound is well-suited for adaptation to flow chemistry platforms.

Future research in this area could focus on:

Developing continuous flow processes for the synthesis of this compound itself.

Integrating subsequent transformations of the aldehyde and ester groups into a continuous, multi-step flow sequence. This would allow for the rapid and efficient production of a variety of derivatives.

Utilizing automated synthesis platforms to generate libraries of compounds based on this scaffold for high-throughput screening. Automated flow synthesis is becoming an increasingly powerful tool in drug discovery, enabling the rapid exploration of chemical space. chimia.chresearchgate.net

The preparation of other esters, such as propyl benzoate (B1203000), has been successfully demonstrated using flow chemistry, highlighting the feasibility of this approach for related compounds. ambeed.com

Investigation of Biological Activities of Novel Derivatives and Analogues

A critical area of future research will be the systematic investigation of the biological activities of novel derivatives and analogues synthesized from this compound. The inherent functionalities of this building block allow for the creation of a wide array of new chemical entities with diverse pharmacological potential.

Research efforts should be directed towards:

Synthesizing focused libraries of derivatives where different substituents are introduced via the formyl and ester groups.

Screening these libraries against a broad range of biological targets , including enzymes, receptors, and ion channels implicated in various diseases.

Investigating the structure-activity relationships (SAR) to understand how modifications to the molecular structure impact biological activity.

The biological utility of fluorinated compounds is vast, with applications ranging from therapeutics to molecular imaging. rsc.orgnih.gov The synthesis and evaluation of novel 5-fluoro-2'-deoxyuridine (B1346552) phosphoramidate (B1195095) prodrugs, for instance, have demonstrated the potential of fluorinated compounds in developing new anticancer agents. acs.org Similarly, derivatives of this compound could be explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Sustainable and Atom-Economical Chemical Transformations of the Compound

In line with the growing emphasis on green chemistry, future research on this compound should prioritize the development of sustainable and atom-economical transformations. researchgate.net Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product, thereby minimizing waste.

Key areas for future investigation include:

Catalytic reactions: The use of catalysts, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. Developing catalytic versions of reactions involving this compound will be crucial.

Solvent selection: Exploring the use of greener solvents or even solvent-free reaction conditions will be important. Methodologies for the synthesis of aromatic esters using solid-liquid solvent-free phase transfer catalysis have been developed and could be adapted. nih.gov

Energy efficiency: Utilizing energy-efficient reaction conditions, such as microwave irradiation or reactions at ambient temperature, will contribute to the sustainability of the synthetic processes.

Waste reduction: Designing synthetic routes that minimize the formation of byproducts and facilitate the recycling of catalysts and solvents is a key goal. Recent developments in catalysts for ester synthesis that use oxygen as the sole oxidant represent a significant step towards greener chemistry. nih.gov

By focusing on these principles, the chemical transformations of this compound can be made more environmentally friendly and cost-effective.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-fluoro-5-formylbenzoate, and how can purity be optimized?

- Methodology : The synthesis typically involves fluorination and formylation of a benzoate precursor. For example, fluorination at the 2-position can be achieved using KF or Selectfluor under anhydrous conditions, followed by formylation via Vilsmeier-Haack reaction (POCl₃/DMF) at the 5-position. Esterification with methanol in the presence of H₂SO₄ or DCC/DMAP completes the process.

- Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Purity (>95%) can be confirmed via HPLC (C18 column, 70:30 acetonitrile/water) and ¹⁹F NMR (δ ~ -110 ppm for aromatic F) .

Q. How is the structure of this compound validated experimentally?

- Techniques :

- ¹H/¹³C NMR : Key signals include the formyl proton (δ ~10.1 ppm, singlet) and ester methyl group (δ ~3.9 ppm, singlet).

- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) and C-F (1230 cm⁻¹).

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 197.0) and HRMS for exact mass confirmation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during formylation of Methyl 2-fluorobenzoate?

- Challenge : Over-formylation or electrophilic substitution at the fluorine site.

- Solutions :

- Use mild formylation agents (e.g., dichloromethyl methyl ether instead of POCl₃/DMF).

- Monitor reaction temperature (<0°C) to suppress electrophilic aromatic substitution.

- Computational modeling (DFT) predicts reactive sites; meta-directing F and ortho/para-directing ester groups favor formylation at the 5-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.